molecular formula C29H23N3O5 B11357189 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11357189
M. Wt: 493.5 g/mol
InChI Key: OLNFECHHILEQOW-UHFFFAOYSA-N
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Description

The compound 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic molecule featuring multiple functional groups, including benzofuran, oxazole, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. A possible synthetic route might include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Hydroxylated derivatives of the benzofuran ring.

    Reduction Products: Reduced oxazole derivatives.

    Substitution Products: Substituted carboxamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Medicine

In medicine, the compound could be explored as a drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a versatile scaffold for drug design.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the benzofuran and oxazole rings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzofuran and oxazole rings could facilitate binding to hydrophobic pockets, while the carboxamide group could form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
  • N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
  • 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxylic acid

Uniqueness

The uniqueness of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzofuran and oxazole rings in a single molecule is relatively rare and offers a unique platform for further chemical modifications and applications.

Properties

Molecular Formula

C29H23N3O5

Molecular Weight

493.5 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C29H23N3O5/c1-16-6-5-7-20(12-16)30-29(34)27-26(21-8-3-4-9-24(21)36-27)31-28(33)22-15-25(37-32-22)18-10-11-23-19(14-18)13-17(2)35-23/h3-12,14-15,17H,13H2,1-2H3,(H,30,34)(H,31,33)

InChI Key

OLNFECHHILEQOW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=CC(=C6)C

Origin of Product

United States

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